Absence of Published ZAC Antagonism Data Precludes Comparison with N-(Thiazol-2-yl)-benzamide ZAC Antagonists
No published functional assay data exist for N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide at the Zinc-Activated Channel (ZAC). The closest characterized analogs in this class are N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB, compound 5a) and compound 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester), which were identified through a library screen of 1,680 compounds and demonstrated ZAC antagonist IC50 values of 1–3 μM and 6.1 μM, respectively, in two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes [1]. The target compound was not included in this 61-analog SAR series, and its ZAC activity remains unknown. No direct head-to-head comparison can be made.
| Evidence Dimension | ZAC antagonist potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | TTFB (5a): IC50 1–3 μM; Compound 1: IC50 6.1 μM (TEVC, Xenopus oocytes, Zn2+ 1 mM) |
| Quantified Difference | Cannot be calculated |
| Conditions | TEVC electrophysiology in ZAC-expressing Xenopus oocytes; Zn2+ (1 mM) as agonist |
Why This Matters
Without ZAC activity data, researchers investigating Cys-loop receptor pharmacology cannot assess whether this compound offers any advantage over the well-characterized TTFB probe.
- [1] Schiøtt M, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. 2021;191:114508. doi:10.1016/j.bcp.2021.114508. View Source
